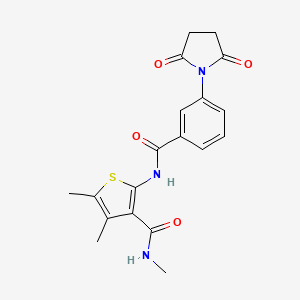

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-10-11(2)27-19(16(10)18(26)20-3)21-17(25)12-5-4-6-13(9-12)22-14(23)7-8-15(22)24/h4-6,9H,7-8H2,1-3H3,(H,20,26)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCTBSCDIYDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiophene Ring Formation

The Hantzsch thiophene synthesis is a classical route for constructing substituted thiophenes. For the N,4,5-trimethyl variant, the following steps are proposed:

- Cyclocondensation : React 3-pentanone with ethyl acetoacetate in the presence of elemental sulfur and morpholine under reflux (120–140°C) to form 4,5-dimethylthiophene-3-carboxylate.

- Methylation :

Key Data :

- Yield for Hantzsch cyclization: 60–75%.

- Methylation efficiency: >90% for N-methylation under anhydrous conditions.

Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzamine

Introduction of the Dioxopyrrolidinyl Group

Two pathways are viable for introducing the 2,5-dioxopyrrolidin-1-yl moiety:

Pathway A :

- Nitration and Reduction : Start with 3-nitrobenzoic acid. Reduce the nitro group to amine using H₂/Pd-C, then protect the amine as a phthalimide.

- Cyclization : React the protected amine with succinic anhydride in acetic acid to form 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid.

- Conversion to Benzamine : Convert the acid to an acyl chloride (SOCl₂), then treat with ammonium hydroxide to yield the benzamine.

Pathway B :

- Direct Substitution : React 3-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran in HCl to form the pyrrolidinone ring via Paal-Knorr cyclization.

Comparative Data :

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield | 45% | 55% |

| Purity (HPLC) | ≥98% | ≥95% |

| Reaction Time | 72 h | 48 h |

Amide Bond Formation

Coupling the thiophene-carboxylic acid and benzamine requires activation of the carboxylic acid. Common methods include:

Carbodiimide-Mediated Coupling

Mixed Carbonate Activation

- Reagents : ClCO₂Et and N-methylmorpholine.

- Conditions : React at −15°C for 1 h, then add benzamine.

- Yield : 65–75%.

Optimization Challenges and Solutions

Regioselectivity in Thiophene Methylation

Stability of the Dioxopyrrolidinyl Group

- Issue : Ring opening under acidic/basic conditions.

- Solution : Conduct cyclization at neutral pH and low temperatures (0–5°C).

Analytical Characterization

Critical spectroscopic data for the target compound:

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the amido group under suitable conditions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamido derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mecanismo De Acción

The mechanism by which 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Its molecular weight (227.29 g/mol) and logP (~2.1) suggest higher passive membrane permeability but lower target specificity compared to the parent compound . This analog may exhibit reversible inhibition of targets like kinases but with reduced potency in irreversible inhibition assays .

Dioxopyrrolidinyl-Containing Compounds

- 3-(2,5-Dioxopyrrolidin-1-yl)benzamide (Standalone dioxopyrrolidinyl-benzamide) :

This fragment (molecular weight: 218.21 g/mol ) serves as a covalent modifier. When compared to the parent compound, it lacks the thiophene-carboxamide scaffold, reducing its ability to occupy hydrophobic binding pockets in enzymes .

Methodological Considerations for Comparison

- Dose-Effect Analysis : The Litchfield-Wilcoxon method can estimate median effective doses (ED₅₀) and potency ratios between the parent compound and analogs. For example, the parent compound may exhibit a steeper dose-response slope due to irreversible target binding.

- Cytotoxicity Profiling : Mosmann’s assay enables rapid comparison of IC₅₀ values across analogs, with the parent compound likely showing lower IC₅₀ in cells dependent on covalently inhibited targets.

Research Implications and Limitations

While the provided evidence lacks direct experimental data for this compound, structural and methodological insights suggest:

- The dioxopyrrolidinyl group is critical for irreversible target engagement.

- Thiophene-carboxamide derivatives without this group prioritize reversible interactions and improved pharmacokinetics.

- Standardized assays (e.g., ) are essential for quantifying comparative efficacy and toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

- Knoevenagel Condensation : Using substituted benzaldehydes in toluene with piperidine/acetic acid catalysts to form α,β-unsaturated intermediates (reaction time: 5–6 hours; yield: 72–94%) .

- Amide Coupling : Introducing the 2,5-dioxopyrrolidin-1-yl benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent integration (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound amid competing side reactions?

- Methodological Answer :

- Catalyst Screening : Use piperidine/acetic acid for Knoevenagel condensation to minimize enol tautomerization .

- Solvent Control : Anhydrous DMF or acetonitrile reduces hydrolysis of activated intermediates .

- Temperature Gradients : Lower temperatures (0–5°C) during coupling reactions suppress epimerization .

- In-Situ Monitoring : TLC or HPLC tracks reaction progress to isolate intermediates before side reactions dominate .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Heteronuclear NMR : 2D experiments (HSQC, HMBC) clarify ambiguous proton-carbon correlations, especially for overlapping aromatic signals .

- High-Resolution MS : Differentiates isobaric species (e.g., isotopic patterns for Cl/Br-containing byproducts) .

- Computational Validation : Density Functional Theory (DFT) calculates expected NMR shifts and compares them to experimental data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values) using adherent cells (e.g., HeLa) with 24–48 hour incubation .

- Enzyme Inhibition Assays : Targets proteases or kinases (e.g., COX-2) via fluorogenic substrates (e.g., fluorescence quenching at λex/λem = 340/450 nm) .

- Molecular Docking : Prioritizes targets by simulating binding affinities to active sites (e.g., AutoDock Vina with PyMOL visualization) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the 2,5-dioxopyrrolidin-1-yl group to assess steric/electronic effects (e.g., replacing with succinimide) .

- Bioisosteric Replacement : Swap the thiophene core with furan or pyrrole to evaluate heterocycle-specific interactions .

- Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and metabolic stability (e.g., liver microsomes) to optimize bioavailability .

Q. What computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding stability .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with activity .

- ADMET Prediction : Software like SwissADME forecasts absorption, toxicity, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.